4,4'-Difluoro-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Difluoro-2,2’-bipyridine is an organic compound with the molecular formula C10H6F2N2. It is a derivative of bipyridine, where two fluorine atoms are substituted at the 4 and 4’ positions of the bipyridine structure. This compound is known for its applications in coordination chemistry, particularly as a ligand in the formation of metal complexes .
Wissenschaftliche Forschungsanwendungen
4,4’-Difluoro-2,2’-bipyridine has a wide range of applications in scientific research:
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-2,2’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction between 4-fluoropyridine and 4-fluoropyridine-2-boronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of 4,4’-Difluoro-2,2’-bipyridine .
Industrial Production Methods
Industrial production methods for 4,4’-Difluoro-2,2’-bipyridine are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and maximizing yield. The use of high-throughput screening and optimization techniques helps in identifying the best reaction conditions for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Difluoro-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: As a ligand, 4,4’-Difluoro-2,2’-bipyridine forms coordination complexes with transition metals, which are used in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms with other nucleophiles.
Coordination Complex Formation: Transition metal salts, such as ruthenium(II) chloride or platinum(II) chloride, are commonly used to form coordination complexes with 4,4’-Difluoro-2,2’-bipyridine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted bipyridine derivatives can be obtained.
Coordination Complexes: Metal complexes with unique properties, such as enhanced catalytic activity or specific electronic properties, are formed.
Wirkmechanismus
The mechanism of action of 4,4’-Difluoro-2,2’-bipyridine primarily involves its role as a ligand in coordination complexes. The nitrogen atoms in the bipyridine structure coordinate with metal centers, forming stable complexes. These complexes can undergo various chemical transformations, depending on the nature of the metal and the reaction conditions. The fluorine atoms in the compound can influence the electronic properties of the metal center, affecting the reactivity and stability of the complexes .
Vergleich Mit ähnlichen Verbindungen
4,4’-Difluoro-2,2’-bipyridine can be compared with other bipyridine derivatives, such as:
4,4’-Dimethyl-2,2’-bipyridine: This compound has methyl groups instead of fluorine atoms, which can lead to different electronic and steric properties.
4,4’-Dichloro-2,2’-bipyridine: The presence of chlorine atoms can result in different reactivity and coordination behavior compared to fluorine atoms.
2,2’-Bipyridine: The parent compound without any substituents, which serves as a versatile ligand in coordination chemistry.
The uniqueness of 4,4’-Difluoro-2,2’-bipyridine lies in the presence of fluorine atoms, which can significantly alter the electronic properties of the compound and its metal complexes, leading to unique reactivity and applications .
Eigenschaften
IUPAC Name |
4-fluoro-2-(4-fluoropyridin-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQUGHDXOCXHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C2=NC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.